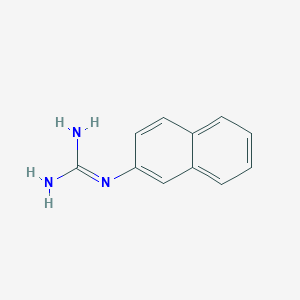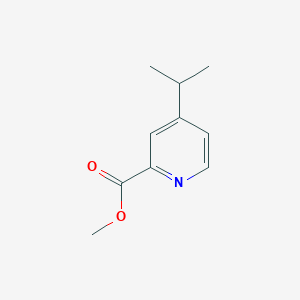![molecular formula C7H4ClN3O2 B13680148 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13680148.png)
5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a benzene ring, along with a carboxylic acid group and a chlorine atom at specific positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-nitroaniline with sodium azide, followed by reduction and subsequent cyclization to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .
化学反応の分析
Types of Reactions: 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazoles .
科学的研究の応用
5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The carboxylic acid group may also play a role in binding to target molecules, enhancing the compound’s efficacy .
類似化合物との比較
Benzotriazole: Similar in structure but lacks the chlorine atom and carboxylic acid group.
5-Chloro-1H-benzotriazole: Similar but lacks the carboxylic acid group.
1H-benzo[d][1,2,3]triazole-6-carboxylic acid: Similar but lacks the chlorine atom.
Uniqueness: 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical properties and potential biological activities. This combination allows for a broader range of chemical reactions and applications compared to its analogs .
特性
分子式 |
C7H4ClN3O2 |
|---|---|
分子量 |
197.58 g/mol |
IUPAC名 |
6-chloro-2H-benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-2-6-5(9-11-10-6)1-3(4)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |
InChIキー |
QWSJWXDDOLXZRV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC2=NNN=C21)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680099.png)


![2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13680106.png)

![6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13680122.png)



